molecular formula C26H18N4O3S B3438122 2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B3438122
M. Wt: 466.5 g/mol
InChI Key: DPBZQJNCJRLRFF-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, nitrophenyl, and phenyl groups, as well as a sulfanyl and phenylacetamide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The cyano and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure with a thiophene ring.

    2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Contains a pyrazole ring.

    2-cyano-2-(4,4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-(p-tolyl)acetamide: Features a thiazolidine ring.

Uniqueness

The uniqueness of 2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c27-16-23-22(19-10-7-13-21(14-19)30(32)33)15-24(18-8-3-1-4-9-18)29-26(23)34-17-25(31)28-20-11-5-2-6-12-20/h1-15H,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBZQJNCJRLRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
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2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
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2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
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2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
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2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
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2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

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